molecular formula C5H2BrClN2O2 B15046940 5-Bromo-4-chloro-2-nitropyridine

5-Bromo-4-chloro-2-nitropyridine

Cat. No.: B15046940
M. Wt: 237.44 g/mol
InChI Key: JKHRSHCUUQYVBK-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-nitropyridine is a heterocyclic compound that belongs to the class of nitropyridines. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method involves the bromination of 4-chloro-2-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-nitropyridine in various applications depends on its chemical reactivity. In biological systems, it may interact with nucleophilic sites on biomolecules, leading to modifications in protein or nucleic acid structures. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-nitropyridine
  • 4-Bromo-2-chloro-3-nitropyridine
  • 5-Bromo-2-nitropyridine

Uniqueness

5-Bromo-4-chloro-2-nitropyridine is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

IUPAC Name

5-bromo-4-chloro-2-nitropyridine

InChI

InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H

InChI Key

JKHRSHCUUQYVBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Br)Cl

Origin of Product

United States

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